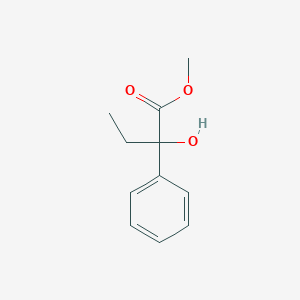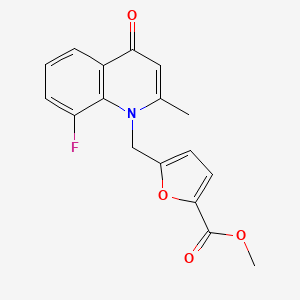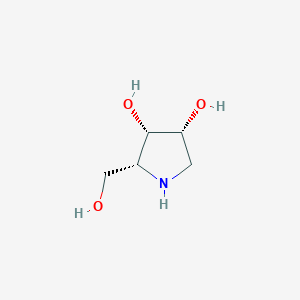
Dideoxy-Imino-Lyxitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dideoxy-Imino-Lyxitol is a synthetic compound belonging to the class of iminosugars, which are analogs of sugars where the ring oxygen is replaced by a nitrogen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has shown potential as an inhibitor of Golgi α-mannosidase II, an enzyme involved in the processing of glycoproteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dideoxy-Imino-Lyxitol typically involves the use of protected sugar hemiacetals as starting materials. A practical approach includes the conversion of these hemiacetals into N-tert-butanesulfinyl glycosylamines, followed by the formation of open-chain aminoalditols. This method is convenient and straightforward, making it a preferred choice for producing these biologically significant scaffolds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Dideoxy-Imino-Lyxitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
Dideoxy-Imino-Lyxitol has a wide range of scientific research applications:
Mécanisme D'action
Dideoxy-Imino-Lyxitol exerts its effects by binding to the active site of glycosidases, particularly Golgi α-mannosidase II. The binding mechanism involves interactions with ionizable amino acids in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition affects the processing of glycoproteins, which can have downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dideoxy-1,5-Imino-D-Xylitol: Another iminosugar with similar inhibitory properties against glycosidases.
Swainsonine: A natural potent inhibitor of glycosidases with a similar core structure to Dideoxy-Imino-Lyxitol.
Uniqueness
This compound is unique due to its specific inhibitory activity against Golgi α-mannosidase II, with minimal off-target effects on related enzymes. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m1/s1 |
Clé InChI |
OQEBIHBLFRADNM-WDCZJNDASA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](N1)CO)O)O |
SMILES canonique |
C1C(C(C(N1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


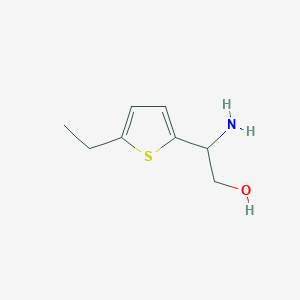
![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)
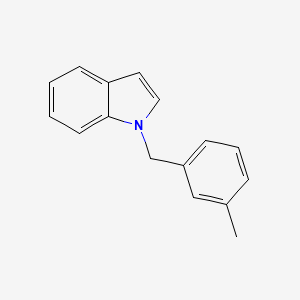
![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12122885.png)
![2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide](/img/structure/B12122890.png)
![6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12122898.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)


